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Compound of Interest

Compound Name: 5-Chlorothiazole

cat. No.: B1590928

An In-depth Technical Guide to 5-Chlorothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast
array of biologically active compounds, from essential vitamins like thiamin (Vitamin B1) to
blockbuster pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make
it a privileged scaffold in drug discovery. Within this class, halogenated thiazoles serve as
exceptionally valuable synthetic intermediates. This guide provides a comprehensive technical
overview of 5-chlorothiazole (CAS No: 4175-73-9), a key building block whose strategic
chlorine placement enables a diverse range of chemical transformations critical for the
development of novel therapeutic agents and agrochemicals.[3] We will delve into its core
properties, explore logical synthesis and reaction pathways, discuss its applications, and
provide essential safety protocols, offering field-proven insights for professionals in chemical
research and development.

Chemical Identity and Physicochemical Properties

5-Chlorothiazole is a five-membered heterocyclic compound containing a sulfur and a nitrogen
atom, with a chlorine atom substituted at the C5 position. This substitution pattern is crucial, as
it influences the molecule's reactivity and provides a handle for further functionalization.

Core ldentification
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Identifier Value Source

IUPAC Name 5-chloro-1,3-thiazole PubChem[4]
CAS Number 4175-73-9 PubChem[4]
Molecular Formula CsH2CINS PubCheml[4]
Molecular Weight 119.57 g/mol PubChem[4]
Canonical SMILES C1=C(SC=N1)CI PubChem|[4]
InChi Key YBGBTGGBNZEUJS- PubChem(4]

UHFFFAOYSA-N

Physicochemical Data

The physical and chemical properties of 5-chlorothiazole dictate its handling, storage, and
reaction conditions. The compound is a low-melting solid or liquid at room temperature with a
characteristic odor.

Property Value Source

Colorless to light yellow liquid

Appearance or solid Bouling Chemical Co.[5]
Melting Point 12-13°C Bouling Chemical Co.[5]
Boiling Point 176 - 178 °C Bouling Chemical Co.[5]
Density 1.399 g/cm3 Bouling Chemical Co.[5]
Flash Point 65 °C Bouling Chemical Co.[5]
Solubility Slightly soluble in water Bouling Chemical Co.[5]
Storage Sealed in dry, 2-8°C BLD Pharm]6]

XLogP3 1.9 PubChem (Computed)[4][7]

Synthesis and Manufacturing
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The synthesis of specifically substituted thiazoles requires careful strategic planning to ensure
correct regiochemistry. While various methods exist for creating the thiazole core, achieving
selective C5-chlorination is non-trivial. Direct electrophilic chlorination of the parent thiazole
often yields mixtures and can favor other positions. A more controlled and industrially relevant
approach involves forming the ring with the desired substituent pattern already incorporated, or
by leveraging the unique reactivity of the thiazole protons.

Proposed Synthesis via Regioselective Lithiation

A robust method for functionalizing the thiazole ring involves deprotonation with a strong
organolithium base followed by quenching with an electrophile. The C2 proton of thiazole is
generally the most acidic. However, by starting with a 2-substituted thiazole, it is possible to
direct metallation to the C5 position. A plausible, though not directly cited, synthetic route could
involve this principle. A more direct, documented analogy is the synthesis of 2-chloro-1,3-
thiazole-5-carbaldehyde from 2-chlorothiazole, which demonstrates the feasibility of C5
functionalization via lithiation.[7]

Causality of Experimental Choices:

e Anhydrous THF: A polar aprotic solvent is required to solvate the organolithium reagent and
the intermediate lithiated species without reacting. It must be scrupulously dried to prevent
guenching the highly basic n-BulLi.

e -78 °C (Dry Ice/Acetone Bath): This low temperature is critical to prevent side reactions.
Organolithium reagents can react with the solvent (THF) at higher temperatures. It also
ensures kinetic control of the deprotonation, enhancing regioselectivity.

e n-Butyllithium (n-BuLi): A powerful, non-nucleophilic strong base is necessary to abstract a
proton from the relatively non-acidic C-H bond of the thiazole ring.

e N-Chlorosuccinimide (NCS): A mild and safe electrophilic chlorine source. It is an easily
handled solid and provides a "CIl+" equivalent to quench the nucleophilic lithiated thiazole
intermediate.

o Saturated NH4Cl: Used to quench the reaction and any remaining n-BulLi. It provides a
proton source that is mild enough not to hydrolyze the product under the workup conditions.
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Experimental Protocol: Proposed Synthesis of 5-
Chlorothiazole

o Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a
thermometer, a nitrogen inlet, and a dropping funnel.

¢ Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to
-78 °C using a dry ice/acetone bath.

o Deprotonation: 2-Bromothiazole (1.0 equivalent), serving as a starting material where the 2-
position is blocked, is dissolved in anhydrous THF and added to the flask. n-Butyllithium (1.1
equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature
below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete lithium-halogen
exchange and formation of the C2-lithiated species, followed by addition of another
equivalent of n-BuLi to deprotonate the C5 position.

¢ Chlorination: A solution of N-chlorosuccinimide (NCS) (1.2 equivalents) in anhydrous THF is
added dropwise to the reaction mixture. The reaction is stirred for an additional 2 hours at
-78 °C.

o Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium
chloride (NH4Cl) solution.

o Extraction & Purification: The mixture is allowed to warm to room temperature. The organic
layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography or distillation to yield 5-chlorothiazole.

Diagram: Proposed Synthetic Workflow
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Caption: Proposed regioselective synthesis of 5-Chlorothiazole.

Chemical Reactivity and Key Transformations
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The reactivity of 5-chlorothiazole is dominated by the halogen at the C5 position, which serves
as a versatile functional handle for introducing molecular diversity through cross-coupling
reactions and nucleophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 5-position is amenable to various palladium- or nickel-catalyzed cross-
coupling reactions. These reactions are pillars of modern medicinal chemistry for their ability to
form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group
tolerance.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl,
heteroaryl, or alkyl groups.

« Stille Coupling: Reaction with organostannanes, offering an alternative for C-C bond
formation.

» Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating
aminothiazole derivatives which are prevalent in bioactive molecules.

» Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for
extending molecular scaffolds.

Nucleophilic Aromatic Substitution (SnAr)

While halo-thiazoles are generally less reactive towards SnAr than their pyridine or pyrimidine
counterparts, the reaction can proceed with potent nucleophiles or under forcing conditions.
The presence of the ring nitrogen helps to stabilize the negative charge in the Meisenheimer
intermediate, facilitating the substitution.

Lithiation and Further Functionalization

As demonstrated in the synthesis of derivatives, the remaining C-H protons on the 5-
chlorothiazole ring can be deprotonated with strong bases, allowing for the introduction of a
second functional group. The C2 proton remains the most acidic and is the likely site of initial
deprotonation.

Diagram: Reactivity Map of 5-Chlorothiazole

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1590928?utm_src=pdf-body
https://www.benchchem.com/product/b1590928?utm_src=pdf-body
https://www.benchchem.com/product/b1590928?utm_src=pdf-body
https://www.benchchem.com/product/b1590928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

R-B(OH)2 R2NH R-C=CH Nu- (e.g., RO-, RS™)
Pd Catalyst, Base Pd Catalyst, Base Pd/Cu Catalysts, Base Heat

SnAr

5-Nu-thiazole

Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling

G-AryI/AIkyI-thiazole] 5-Alkynyl-thiazole

Click to download full resolution via product page

Caption: Key synthetic transformations of 5-Chlorothiazole.

Applications in Research and Drug Development

The thiazole ring is a bio-isostere for various functional groups and is found in numerous
approved drugs, where it often plays a key role in binding to biological targets. 5-
Chlorothiazole serves as a critical starting material for accessing complex molecules
containing this privileged scaffold.

Agrochemicals

Chlorinated thiazole derivatives are fundamental to the synthesis of neonicotinoid insecticides.
For instance, the closely related intermediate 2-chloro-5-chloromethylthiazole is a precursor to
blockbuster products like Thiamethoxam and Imidacloprid.[8] These compounds act as
agonists of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity.
The specific substitution pattern on the thiazole ring is crucial for this biological activity.

Pharmaceuticals
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The 5-substituted thiazole moiety is a key structural feature in a range of therapeutic agents. Its
ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective
pharmacophore.

o Antiviral Agents: The anti-HIV drug Ritonavir contains a 5-substituted thiazole moiety,
highlighting the importance of this scaffold in designing protease inhibitors.[3]

e Anticancer Agents: Dasatinib, a kinase inhibitor used to treat leukemia, features a thiazole
ring, demonstrating its utility in oncology drug design.[2]

» Anti-inflammatory and Other Agents: The thiazole core is present in drugs like Meloxicam (an
NSAID) and is being actively investigated for a wide range of other diseases, including
neurodegenerative and infectious diseases.[1] Recent research has shown that libraries of
thiazole compounds, which could be derived from 5-chlorothiazole, exhibit promising
antiplasmodial activity against malaria.

The utility of 5-chlorothiazole lies in its capacity to serve as a platform for generating diverse
libraries of such compounds through the reactions described previously, accelerating the hit-to-
lead process in drug discovery.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of 5-chlorothiazole is essential to
ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and
appropriate personal protective equipment (PPE) must be worn.

Hazard Identification

Based on available safety data, 5-chlorothiazole is classified as follows:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.
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» H335: May cause respiratory irritation.

Handling and Storage Protocol

e Engineering Controls: Use only in a chemical fume hood with adequate ventilation to keep
airborne concentrations low.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe
shoes.

o Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with
an appropriate cartridge.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
heat, open flames, and incompatible materials such as strong oxidizing agents.[5]
Recommended storage temperature is 2-8°C.[6]

o First Aid Measures:

o Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[3]

o Skin Contact: Immediately remove contaminated clothing. Wash the affected area with
soap and plenty of water. Seek medical attention.[3]

o Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[3]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[3]

Conclusion
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5-Chlorothiazole is more than a simple halogenated heterocycle; it is a versatile and powerful
building block for chemical innovation. Its defined physicochemical properties, coupled with a
predictable and exploitable reactivity profile centered on its C-Cl bond, make it an
indispensable tool for medicinal chemists and process development scientists. From life-saving
pharmaceuticals to essential agrochemicals, the molecular scaffolds derived from 5-
chlorothiazole underscore its strategic importance in modern synthetic chemistry. A thorough
understanding of its properties, synthesis, and safe handling, as outlined in this guide, is
paramount for unlocking its full potential in the research and development of next-generation
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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